molecular formula C9H6BrNO B099375 6-Bromoindole-3-carboxaldehyde CAS No. 17826-04-9

6-Bromoindole-3-carboxaldehyde

Cat. No.: B099375
CAS No.: 17826-04-9
M. Wt: 224.05 g/mol
InChI Key: WCCLQCBKBPTODV-UHFFFAOYSA-N
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Description

6-Bromoindole-3-carboxaldehyde is a natural product found in Pseudosuberites hyalinus, Rhopaloeides odorabile, and other organisms with data available.

Scientific Research Applications

Synthesis and Chemical Analysis

  • Synthesis Process : 6-Bromoindole-3-carboxaldehyde has been synthesized through various chemical reactions. For example, bromoindoles have been prepared using the Vilsmeier reaction, which involves a reaction between indole, N,N-dimethylformamide, and POCl₃, achieving a yield of about 62% (Xue Zhong-jun, 2005).

  • Structural Elucidation : The structure of bromoindoles like this compound has been confirmed through various spectroscopic methods, including 1H NMR and IR, ensuring accurate characterization of these compounds (T. Rasmussen et al., 1993).

Application in Organic Synthesis

  • Precursor for Synthesis : this compound serves as a precursor in the synthesis of various organic compounds. It has been used in the synthesis of β- and γ-carbolines, a class of compounds with potential biological activity, via coupling and cyclization reactions (Haiming Zhang & R. Larock, 2002).

  • Biological Activity : Derivatives of this compound have shown potential biological activities. For instance, certain bromoindole derivatives have been isolated from marine sources and demonstrated activities like cytotoxicity against cancer cell lines and antibacterial effects (I. Carletti et al., 2000).

Sensing and Removal Applications

  • Environmental Sensing : Compounds based on this compound have been developed for environmental applications, such as the sensing and removal of heavy metals like mercury from water (Yuanyuan Che et al., 2016).

  • Quorum Sensing Inhibition : Bromination of indole carboxaldehydes, including this compound, has been investigated for their enhanced quorum sensing inhibitory properties. This could have implications in controlling bacterial pathogenesis (C. Kemp et al., 2021).

Safety and Hazards

6-Bromoindole-3-carboxaldehyde is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

The future directions of 6-Bromoindole-3-carboxaldehyde research could involve further exploration of its quorum sensing inhibition capabilities . This could potentially lead to the development of treatments for bacterial infections . Additionally, the effect of bromination on the potency of indole carboxaldehydes, including this compound, could be further investigated .

Biochemical Analysis

Biochemical Properties

6-Bromoindole-3-carboxaldehyde has been found to interact with various biomolecules. For instance, it has been shown to inhibit CYP2A6-mediated nicotine metabolism . This suggests that this compound may interact with enzymes such as CYP2A6 and potentially influence biochemical reactions involving these enzymes.

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well-defined. It has been suggested that bromination significantly increases the potency of indole carboxaldehydes . This could imply that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the bromination of indole carboxaldehydes can reduce the IC50 values between 2- and 13-fold, indicating that bromination significantly increases the potency of these compounds .

Metabolic Pathways

It is known that indole is a metabolite of the amino acid tryptophan , suggesting that this compound could potentially be involved in tryptophan metabolism.

Properties

IUPAC Name

6-bromo-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCLQCBKBPTODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383452
Record name 6-Bromoindole-3-carboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17826-04-9
Record name 6-Bromoindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromoindole-3-carboxaldehyde
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Synthesis routes and methods I

Procedure details

To a DMF (0.47 M) solution of 6-bromo-1H-indole (1 eq.) was added at 0° C. phosphorus oxychloride (1.2 eq.). The resulting solution was warmed to RT and stirred at RT for 16 h. The resulting solution was re-cooled to 0° C. and then carefully added NaOH (2 M aq. solution, 2.8 eq.). After stirring at RT for another 2 h, the crude reaction mixture was diluted with water and extracted with EtOAc. The combined organic extracts were dried over MgSO4. Filtration and concentration of the filtrate in vacuo afforded a yellow oil. Purification of the crude product thus obtained by way of flash chromatography (SiO2, Hex→EtOAc) afforded the title compound as a brown solid.
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Synthesis routes and methods II

Procedure details

POCl3 (980 mg, 6.4 mmol) was added dropwise to DMF (3 mL) cooled in an ice bath. The mixture was stirred at 0° C. for 30 min before a solution of 6-bromo-1H-indole (1.0 g, 5.1 mmol) in DMF (7 mL) was slowly added at 0° C. The mixture was stirred at room temperature for 3 h before being poured into water and neutralized with 1N NaOH. The crude product was collected by filtration and used in next step without further purification. LCMS (m/z): 224.1 [M+H]+.
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Synthesis routes and methods III

Procedure details

To a solution of 6-bromo-1H-indole (4 g, 20.4 mmol) in DMF (20 mL) was added Vilsmeier reagent (3.929 g, 30.6 mmol) portion-wise and the resulting mixture was stirred at rt overnight. After 45 minutes, water (100 mL) was added and the mixture was stirred at rt overnight. Water (50 mL) and 10M aqueous NaOH (10 mL) was added and the reaction was stirred at rt until a precipitate formed. The resulting solid was filtered and dried under high vacuum to give 6-bromo-1H-indole-3-carbaldehyde and used as crude for the next step. Mass Spectrum (ESI) m/e=225 (M+1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of 6-bromoindole-3-carboxaldehyde?

A1: this compound exhibits quorum sensing inhibition (QSI) properties. [] This compound was found to be a metabolite of a marine Pseudomonad, alongside other compounds like 2-n-pentyl-4-quinolinol, 2-n-heptyl-4-quinolinol, indole-3-carboxaldehyde, and p-hydroxybenzaldehyde. [] These findings suggest a potential role for this compound in mediating interspecies interactions in marine environments.

Q2: How does bromination affect the QSI activity of indole-3-carboxaldehyde?

A2: Research indicates that bromination of indole-3-carboxaldehyde at the 6th position significantly enhances its QSI potency. Specifically, this compound demonstrated a 2 to 13-fold reduction in IC50 values compared to the non-brominated indole-3-carboxaldehyde when tested against the Chromobacterium violaceum AHL system. [] This suggests that the bromine atom at the 6th position plays a crucial role in enhancing its interaction with the molecular target responsible for quorum sensing.

Q3: Beyond its natural occurrence, are there any synthetic applications for this compound?

A3: Yes, this compound serves as a valuable building block in organic synthesis. It has been successfully employed in the synthesis of complex molecules like the central tryptophan residue of stephanotic acid. [] This synthesis utilizes a Horner-Wadsworth-Emmons reaction with N-Boc-6-bromoindole-3-carboxaldehyde, highlighting its utility in constructing intricate molecular structures.

Q4: Are there other research areas exploring the properties and applications of this compound?

A4: While specific details are limited in the provided literature, the discovery of this compound as a natural product from a marine Pseudomonad opens avenues for further investigation. [] Research exploring its potential as a lead compound for novel antibacterial agents, its ecological role in marine microbial communities, and its biosynthesis pathway would be of significant interest.

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